Efavirenz Efavirenz Efavirenz is a non-nucleoside reverse transcriptase inhibitor, NNRTI. Efavirenz is highly specific and potent allosteric inhibitors of HIV-1 reverse transcriptase. Efavirenz also inhibits the late stages of HIV-1 replication by interfering with HIV-1 Gag-Pol polyprotein processing. It is used as part of highly active antiretroviral therapy for the treatment of a human immunodeficiency virus type 1.
Brand Name: Vulcanchem
CAS No.: 154598-52-4
Catalog No.: VC000265
InChI:
SMILES: ClC1=CC=C2C([C@@](C#CC3CC3)(C(F)(F)F)OC(N2)=O)=C1
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.7

Efavirenz

* For research use only. Not for human or veterinary use.

CAS No.: 154598-52-4

APIs

Catalog No.: VC000265

Molecular Formula: C14H9ClF3NO2

Molecular Weight: 315.7

Availability: Please Inquire

Price: Please Inquire

Efavirenz - 154598-52-4

CAS No. 154598-52-4
Product Name Efavirenz
Synonyms ustiva, Stocrin, DMP-266, DMP 266
Molecular Formula C14H9ClF3NO2
Molecular Weight 315.7
InChIKey XPOQHMRABVBWPR-UHFFFAOYSA-N
SMILES ClC1=CC=C2C([C@@](C#CC3CC3)(C(F)(F)F)OC(N2)=O)=C1
Appearance Solid powder
Purity > 98%
Description Efavirenz is a non-nucleoside reverse transcriptase inhibitor, NNRTI. Efavirenz is highly specific and potent allosteric inhibitors of HIV-1 reverse transcriptase. Efavirenz also inhibits the late stages of HIV-1 replication by interfering with HIV-1 Gag-Pol polyprotein processing. It is used as part of highly active antiretroviral therapy for the treatment of a human immunodeficiency virus type 1.
References
1: Homkham N, Cressey TR, Ingsrisawang L, Bouazza N, Ngampiyaskul C, Hongsiriwon
S, Srirojana S, Kanjanavanit S, Bhakeecheep S, Coeur SL, Salvadori N, Treluyer
JM, Jourdain G, Urien S. A Population Pharmacokinetic/Pharmacodynamic Model
Predicts Favorable HDL Cholesterol Changes Over the First 5 Years in Children
Treated with Current Efavirenz-Based Regimens. J Clin Pharmacol. 2016 Jan 8. doi:
10.1002/jcph.701. [Epub ahead of print] PubMed PMID: 26749102.
2: van Lunzen J, Antinori A, Cohen CJ, Arribas JR, Wohl DA, Rieger A, Rachlis A,
Bloch M, Segal-Maurer S, Garner W, Porter D, Bosse M, Piontkowsky D, Chuck SK,
De-Oertel S. Rilpivirine vs. efavirenz-based single-tablet regimens in
treatment-naive adults: week 96 efficacy and safety from a randomized phase 3b
study. AIDS. 2016 Jan;30(2):251-9. doi: 10.1097/QAD.0000000000000911. PubMed
PMID: 26684822.
3: Ndolo SM, Sichilongo K, Massele A, Sepako E, Vento S. An Investigation of
Liquid Chromatography-Mass Spectral Attributes and Analytical Performance
Characteristics of Tenofovir, Emtricitabine and Efavirenz in Human Plasma. J Anal
Toxicol. 2016 Jan;40(1):49-57. doi: 10.1093/jat/bkv119. Epub 2015 Oct 20. PubMed
PMID: 26487641.
4: Sadeghi M, Bayat M, Cheraghi S, Yari K, Heydari R, Dehdashtian S, Shamsipur M.
Binding studies of the anti-retroviral drug, efavirenz to calf thymus DNA using
spectroscopic and voltammetric techniques. Luminescence. 2016 Feb;31(1):108-17.
doi: 10.1002/bio.2931. Epub 2015 May 29. PubMed PMID: 26031412.
5: Sinxadi PZ, McIlleron HM, Dave JA, Smith PJ, Levitt NS, Haas DW, Maartens G.
Plasma Efavirenz Concentrations Are Associated With Lipid and Glucose
Concentrations. Medicine (Baltimore). 2016 Jan;95(2):e2385. doi:
10.1097/MD.0000000000002385. PubMed PMID: 26765416.
6: Thamrongwonglert P, Chetchotisakd P, Anunnatsiri S, Mootsikapun P. Improvement
of lipid profiles when switching from efavirenz to rilpivirine in HIV-infected
patients with dyslipidemia. HIV Clin Trials. 2016 Jan 7:1-5. [Epub ahead of
print] PubMed PMID: 26739573.
7: De Nardo P, Gentilotti E, Nguhuni B, Vairo F, Chaula Z, Nicastri E, Ippolito
G. Efavirenz-based antiretroviral therapy versus nevirapine-including regimens
for prevention of mother-to-child transmission of HIV option B plus in
resource-limited settings: is there anything missing? Expert Rev Anti Infect
Ther. 2016 Jan;14(1):19-27. doi: 10.1586/14787210.2016.1116383. Epub 2015 Dec 3.
PubMed PMID: 26559430.
8: Aouri M, Barcelo C, Ternon B, Cavassini M, Anagnostopoulos A, Yerly S, Hugues
H, Vernazza P, Günthard HF, Buclin T, Telenti A, Rotger M, Decosterd LA; Swiss
HIV Cohort Study. In Vivo Profiling and Distribution of Known and Novel Phase I
and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid.
Drug Metab Dispos. 2016 Jan;44(1):151-61. doi: 10.1124/dmd.115.065839. Epub 2015
Nov 9. PubMed PMID: 26553012.
9: Calza L, Magistrelli E, Danese I, Colangeli V, Borderi M, Bon I, Re MC,
Mancini R, Conti M, Motta R, Viale P. Changes in Serum Markers of Inflammation
and Endothelial Activation in HIV-Infected Antiretroviral Naive Patients Starting
A Treatment with Abacavir-Lamivudine or Tenofovir-Emtricitabine Plus Efavirenz.
Curr HIV Res. 2016;14(1):61-70. PubMed PMID: 26531764.
10: Weiß M, Kost B, Renner-Müller I, Wolf E, Mylonas I, Brüning A. Efavirenz
Causes Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in
Endothelial Cells. Cardiovasc Toxicol. 2016 Jan;16(1):90-9. doi:
10.1007/s12012-015-9314-2. PubMed PMID: 25666561.
11: Jordaan MA, Singh P, Martincigh BS. A combined TD-DFT and spectroscopic
investigation of the solute-solvent interactions of efavirenz. Spectrochim Acta A
Mol Biomol Spectrosc. 2015 Dec 8;157:204-210. doi: 10.1016/j.saa.2015.12.008.
[Epub ahead of print] PubMed PMID: 26773263.
12: Gervasoni C, ChemD SB, Cerea M, Cenderello G, Bini T, Vimercati S, Iardino
MR, Gazzaniga A, D/'Arminio Monforte A, Clementi E, Cattaneo D. Comparison of the
in vivo pharmacokinetics and in vitro dissolution of branded versus generic
efavirenz formulation in HIV-infected patients. Ther Drug Monit. 2015 Dec 30.
[Epub ahead of print] PubMed PMID: 26727626.
13: Dickinson L, Amin J, Else L, Boffito M, Egan D, Owen A, Khoo S, Back D,
Orrell C, Clarke A, Losso M, Phanuphak P, Carey D, Cooper DA, Emery S, Puls R.
Comprehensive Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Evaluation of
Once-Daily Efavirenz 400 and 600 mg in Treatment-Naïve HIV-Infected Patients at
96 Weeks: Results of the ENCORE1 Study. Clin Pharmacokinet. 2015 Dec 29. [Epub
ahead of print] PubMed PMID: 26715213.
14: Shelton JD. Reduced Effectiveness of Contraceptive Implants for Women Taking
the Antiretroviral Efavirenz (EFV): Still Good Enough and for How Long? Glob
Health Sci Pract. 2015 Dec 8;3(4):528-31. doi: 10.9745/GHSP-D-15-00356. PubMed
PMID: 26681700; PubMed Central PMCID: PMC4682578.
15: Palombi L, Pirillo MF, Marchei E, Jere H, Sagno JB, Luhanga R, Floridia M,
Andreotti M, Galluzzo CM, Pichini S, Mwenda R, Mancinelli S, Marazzi MC, Vella S,
Liotta G, Giuliano M. Concentrations of tenofovir, lamivudine and efavirenz in
mothers and children enrolled under the Option B-Plus approach in Malawi. J
Antimicrob Chemother. 2015 Dec 17. pii: dkv435. [Epub ahead of print] PubMed
PMID: 26679247.
16: Wilkins E, Fisher M, Brogan AJ, Talbird SE, La EM. Cost-effectiveness
analysis of tenofovir/emtricitabine and abacavir/lamivudine in combination with
efavirenz or atazanavir/ritonavir for treatment-naïve adults with HIV-1 infection
in the UK, based on the AIDS Clinical Trials Group 5202 clinical trial. HIV Med.
2015 Dec 9. doi: 10.1111/hiv.12349. [Epub ahead of print] PubMed PMID: 26663715.
17: Röhrich CR, Drögemöller BI, Ikediobi O, Gandhi M, Van der Merwe L, Grobbelaar
N, Wright GE, Huang Y, McGregor N, Aouizerat B, Warnich L. CYP2B6*6 and CYP2B6*18
predict long-term efavirenz exposure measured in hair samples in HIV-positive
South African women. AIDS Res Hum Retroviruses. 2015 Dec 13. [Epub ahead of
print] PubMed PMID: 26655325.
18: Cusato J, Tomasello C, Simiele M, Calcagno A, Bonora S, Marinaro L, Leggieri
A, Allegra S, Di Perri G, D/'Avolio A. Efavirenz pharmacogenetics in a cohort of
Italian patients. Int J Antimicrob Agents. 2015 Dec 18. pii:
S0924-8579(15)00404-5. doi: 10.1016/j.ijantimicag.2015.11.012. [Epub ahead of
print] PubMed PMID: 26774523.
19: Rotzinger A, Locatelli I, Bugnon O, Fayet Mello A, Parienti JJ, Cavassini M,
Schneider MP. Switching from a two-tablet regimen of tenofovir/emtricitabine and
efavirenz to a one-tablet regimen may affect patients/' perceptions and drug
management. HIV Med. 2015 Dec 21. doi: 10.1111/hiv.12345. [Epub ahead of print]
PubMed PMID: 26688004.
20: Lortholary O, Roussillon C, Boucherie C, Padoin C, Chaix ML, Breton G, Rami
A, Veziris N, Patey O, Caumes E, May T, Molina JM, Robert J, Tod M, Fagard C,
Chêne G; ANRS 129 BKVIR Trial Group. Tenofovir DF/emtricitabine and efavirenz
combination therapy for HIV infection in patients treated for tuberculosis: the
ANRS 129 BKVIR trial. J Antimicrob Chemother. 2015 Dec 17. pii: dkv384. [Epub
ahead of print] PubMed PMID: 26679250.